REACTION_CXSMILES
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[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)[CH3:2].C(O)(=O)[CH:14]([CH2:16][C:17](O)=O)[OH:15].S(=O)(=O)(O)O.CN(C)C1C=C2C(C=CC(=O)O2)=CC=1>>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[C:6]2[C:7]([CH:17]=[CH:16][C:14](=[O:15])[O:10]2)=[CH:8][CH:9]=1)[CH3:12]
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Name
|
|
Quantity
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7.4 g
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Type
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reactant
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Smiles
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C(C)N(C=1C=C(C=CC1)O)CC
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Name
|
|
Quantity
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6 g
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Type
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reactant
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Smiles
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C(C(O)CC(=O)O)(=O)O
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Name
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|
Quantity
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12 mL
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CN(C1=CC=C2C=CC(OC2=C1)=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to crystallize
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Type
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CUSTOM
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Details
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It was rechromatographed
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Type
|
WASH
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Details
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eluting first with benzene thoroughly
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Type
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CUSTOM
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Details
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After two crystallizations from cyclohexane, cream colored crystals 0.5g (5%)
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Type
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CUSTOM
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Details
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m.p. 87.5°-88.0° were obtained
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Name
|
|
Type
|
|
Smiles
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C(C)N(C1=CC=C2C=CC(OC2=C1)=O)CC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |